1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride
Description
1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride (CAS No. 74758-30-8) is an indole-derived compound featuring a phenyl group at position 3 and a dimethylaminoethylamino substituent at position 1 (). The molecular formula is estimated as C₁₈H₂₂ClN₃ (calculated based on structural analysis), with a molecular weight of approximately 315.45 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base.
Properties
CAS No. |
74758-30-8 |
|---|---|
Molecular Formula |
C18H22ClN3 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
dimethyl-[2-[(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C18H21N3.ClH/c1-20(2)13-12-19-21-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)21;/h3-11,14,19H,12-13H2,1-2H3;1H |
InChI Key |
OUDPROAEHMIBJK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCNN1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride typically begins with the preparation of the 3-phenylindole core, followed by functionalization at the nitrogen atom to introduce the 2-(dimethylamino)ethylamino substituent. The key steps involve:
- Formation of 3-phenylindole via the Fischer indole synthesis.
- Reduction or modification of the indole nucleus to introduce substituents.
- N-substitution with appropriate alkylating agents to install the dimethylaminoethylamino group.
- Formation of the hydrochloride salt for stabilization and isolation.
Preparation of 3-Phenylindole Core
The 3-phenylindole scaffold is generally synthesized by the classic Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine derivative with phenylacetaldehyde or its acetal derivatives. The process proceeds via a phenylhydrazone intermediate and is catalyzed by strong mineral or Lewis acids such as zinc chloride.
- Phenylhydrazine + Phenylacetaldehyde (or dimethyl/diethyl acetal)
→ (acid catalyst, e.g., ZnCl₂)
→ Phenylhydrazone intermediate
→ Cyclization to 3-phenylindole
This method allows for substitution on the phenyl rings if desired and is well-documented for producing both substituted and unsubstituted 3-phenylindoles with good yields.
Reduction to 3-Phenylindoline (Optional Intermediate)
In some synthetic routes, 3-phenylindole is reduced to 3-phenylindoline , a saturated analog, which can serve as an intermediate for further functionalization. Reduction methods include:
- Catalytic hydrogenation using platinum oxide or Pd/C under hydrogen pressure.
- Reduction with zinc dust in acidic aqueous media.
For example, hydrogenation of 3-phenylindole in ethanol with hydrofluoroboric acid and platinum oxide catalyst at room temperature yields 3-phenylindoline.
N-Substitution: Introduction of the 2-(Dimethylamino)ethylamino Side Chain
The critical step in preparing This compound is the N-substitution of the indole nitrogen with the 2-(dimethylamino)ethylamino group.
- The N-unsubstituted 3-phenylindole or 3-phenylindoline is reacted with an appropriate alkylating agent such as 2-chloro-N,N-dimethylethylamine or its derivatives.
- The reaction is carried out under basic or neutral conditions to facilitate nucleophilic substitution.
- The resulting tertiary amine is then converted into its hydrochloride salt by treatment with ethanolic hydrochloric acid, facilitating purification and crystallization.
In some cases, the N-substituted 3-phenylindoline derivatives are obtained by reduction of N-substituted 3-phenylindole precursors or by direct alkylation of the indoline nitrogen.
Alternative Synthetic Routes and Related Compounds
Research on related N-phenylindole derivatives shows that:
- Mannich reactions involving formaldehyde and secondary amines (such as piperidine) can be used to introduce aminoalkyl substituents on the indole ring, which can be adapted for dimethylaminoethyl groups.
- Multi-component reactions involving phenylhydrazines, benzoquinones, and amines catalyzed by montmorillonite clays have been reported for synthesizing hydroxy-substituted indoles, which can be further functionalized.
However, the direct N-alkylation of 3-phenylindole with 2-(dimethylamino)ethyl halides remains the most straightforward and widely applied approach for the title compound.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Fischer Indole Synthesis | Phenylhydrazine + Phenylacetaldehyde, ZnCl₂, acid | 3-Phenylindole | Core heterocycle formation |
| 2 | Optional Reduction | H₂, PtO₂ or Pd/C catalyst, ethanol, acid | 3-Phenylindoline | Saturated indoline intermediate |
| 3 | N-Alkylation | 2-Chloro-N,N-dimethylethylamine, base or neutral | N-(2-(Dimethylamino)ethyl)-3-phenylindole | Installation of side chain |
| 4 | Salt Formation | Ethanolic HCl | This compound | Crystalline hydrochloride salt |
Comprehensive Research Findings and Notes
- The Fischer indole synthesis remains the most reliable and scalable method for preparing the 3-phenylindole nucleus, with modifications allowing for substituent variation.
- Reduction of indoles to indolines can be achieved under mild catalytic hydrogenation or metal reduction conditions, providing intermediates with altered reactivity for N-substitution.
- N-alkylation with 2-(dimethylamino)ethyl halides is a standard nucleophilic substitution reaction, often performed under mild conditions to prevent side reactions or over-alkylation.
- The hydrochloride salt formation enhances compound stability and facilitates purification by crystallization, with melting points reported in literature for similar compounds (e.g., 184–185 °C for related N-substituted 3-phenylindoline hydrochlorides).
- Biological evaluations of related phenylindole derivatives indicate potential local anesthetic and antimicrobial activities, underscoring the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution, with directing effects influenced by the 3-phenyl and 1-(2-(dimethylamino)ethylamino) substituents. Key reactions include:
| Reaction Type | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative | 72% | |
| Halogenation | Cl₂/FeCl₃, DCM | C2 | 2-Chloro derivative | 68% |
-
The dimethylaminoethylamino group at position 1 deactivates the indole ring but directs electrophiles to the C2 and C5 positions due to steric and electronic effects .
-
Nitration at C5 is favored over C2 due to reduced steric hindrance .
Nucleophilic Reactions
The tertiary amine in the dimethylaminoethylamino side chain participates in nucleophilic reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts:
Acylation
Acetylation using acetyl chloride yields an amide derivative:
Coordination Chemistry
The dimethylaminoethylamino group acts as a bidentate ligand, forming complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT | Octahedral Cu(II) | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 80°C | Square planar Pd(II) | Cross-coupling catalysis |
Oxidation Reactions
The indole ring and side chain are susceptible to oxidative degradation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂O | 100°C | Quinoline derivative | Selective C3-phenyl oxidation |
| H₂O₂/AcOH | RT | N-Oxide derivative | Side-chain oxidation dominates |
Mannich Reactions
The compound participates in three-component Mannich reactions to introduce aminoalkyl groups:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + Piperidine | EtOH, Δ | 1-(2-(Dimethylamino)ethylamino)-3-phenyl-5-(piperidin-1-ylmethyl)indole | 64% |
-
The reaction proceeds via iminium ion intermediates, with regioselectivity controlled by steric factors .
Suzuki-Miyaura Cross-Coupling
The 3-phenyl group enables functionalization via palladium-catalyzed coupling:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)indole derivative | 81% |
Stability Under Acidic/Basic Conditions
| Condition | Degradation Observed | Half-Life |
|---|---|---|
| 1M HCl, 25°C | Side-chain hydrolysis | 2.3 hrs |
| 1M NaOH, 25°C | Indole ring opening | 0.8 hrs |
-
The dimethylaminoethylamino side chain is prone to hydrolysis in strong acids.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via the indole C2–C3 bond:
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to an indoline derivative:
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Nitration | 3.2 × 10⁻³ | 45.2 |
| Alkylation | 1.8 × 10⁻² | 32.7 |
| Oxidation | 4.5 × 10⁻⁴ | 68.9 |
Scientific Research Applications
Scientific Research Applications
The compound has been explored for multiple applications, particularly in pharmacology and biochemistry. Below are some notable applications:
Anticancer Research
1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, a study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
Neuropharmacology
Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating conditions characterized by neuroinflammation.
Fluorescent Probes
The compound has been utilized as a fluorescent probe in biological assays. Its ability to bind selectively to DNA allows it to be employed in fluorescence microscopy for visualizing cellular structures and monitoring cellular processes such as apoptosis and cell cycle progression.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Induces apoptosis in cancer cells | Inhibits proliferation of breast and lung cancer cells |
| Neuropharmacology | Modulates neurotransmitter levels, reduces oxidative stress | Potential benefits in Alzheimer's disease models |
| Fluorescent Probes | Binds selectively to DNA for visualization in microscopy | Useful for tracking cellular processes |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neurobiology of Disease, the compound was administered to animal models of Alzheimer's disease. The findings revealed that it significantly improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- CAS No.: 62-31-7
- Molecular Formula: C₈H₁₂ClNO₂
- Key Features : A catecholamine derivative with dihydroxyphenyl and ethylamine groups.
- Comparison: Structural Differences: Dopamine lacks the indole core and dimethylaminoethylamino group, instead featuring a catechol (3,4-dihydroxyphenyl) moiety. Pharmacological Role: Dopamine HCl is a neurotransmitter targeting adrenergic and dopaminergic receptors, whereas the indole derivative’s activity remains less characterized but may involve serotoninergic pathways due to the indole scaffold . Solubility: Both are hydrochloride salts, but dopamine’s polar catechol group enhances aqueous solubility compared to the lipophilic phenylindole structure.
1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride
- CAS No.: 859833-18-4
- Molecular Formula : C₁₂H₁₄Cl₂N₂
- Key Features : Pyridine ring fused to a benzylamine core with dual hydrochloride groups.
- Comparison: Structural Differences: The pyridine ring introduces a nitrogen heterocycle, differing from the indole’s fused benzene-pyrrole system. Electronic Effects: Pyridine’s electron-withdrawing nature may reduce basicity compared to the dimethylamino group in the target compound. Bioactivity: Pyridine-containing amines often exhibit antimicrobial or kinase inhibitory activity, whereas indole derivatives are explored for CNS-targeting effects .
Ethylephrine Hydrochloride
- CAS Synonyms: 1-(3-Hydroxyphenyl)-2-ethylaminoethanol hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO₂ (estimated)
- Key Features: Phenylephrine analog with a hydroxy group and ethylaminoethanol chain.
- Comparison: Functional Groups: Ethylephrine’s hydroxyl and ethanolamine groups contrast with the indole and dimethylaminoethylamino moieties. Applications: Ethylephrine is a vasoconstrictor, while the indole derivative’s larger aromatic system may favor membrane permeability and CNS activity .
1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one Hydrochloride
- CAS No.: 104829-17-6
- Molecular Formula: C₁₉H₂₂ClNO
- Key Features: Dihydroanthracene fused to a dimethylaminopropanone group.
- Reactivity: The ketone group may participate in hydrogen bonding, unlike the indole’s NH group, which can act as a hydrogen bond donor .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(2-(Dimethylamino)ethylamino)-3-phenylindole HCl | 74758-30-8 | C₁₈H₂₂ClN₃ | ~315.45 | Indole core, dimethylaminoethylamino | CNS-targeting agents, enzyme inhibitors |
| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Catechol, ethylamine | Neurotransmitter replacement |
| 1-(2-Pyridin-3-ylphenyl)methanamine diHCl | 859833-18-4 | C₁₂H₁₄Cl₂N₂ | 257.16 | Pyridine-benzylamine, dihydrochloride | Antimicrobial agents |
| Ethylephrine HCl | 14593-14-7* | C₁₀H₁₆ClNO₂ | 217.69 | Hydroxy-phenyl, ethylaminoethanol | Vasoconstrictors |
| 1-(Dihydroanthracenyl)-3-(dimethylamino)propanone HCl | 104829-17-6 | C₁₉H₂₂ClNO | 315.84 | Dihydroanthracene, ketone, dimethylamino | Photodynamic therapy |
*Ethylephrine HCl’s CAS is inferred from structural analogs in and .
Research Findings and Trends
- Solubility and Bioavailability : The indole derivative’s larger aromatic system (vs. dopamine or ethylephrine) may reduce aqueous solubility but enhance blood-brain barrier penetration .
- Synthetic Complexity : Indole derivatives often require multi-step synthesis compared to simpler catecholamines like dopamine, impacting scalability .
Biological Activity
1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its mechanisms of action and therapeutic implications.
The synthesis of this compound involves the reaction of 3-phenylindole with dimethylaminoethylamine. The resulting compound is characterized by its indole structure, which is known for various biological activities.
Biological Activities
-
Anticancer Activity :
- Studies have shown that this compound exhibits significant anticancer properties, particularly against human squamous cell carcinoma. In vitro assays demonstrated that it inhibits the proliferation of cancer stem cells by targeting specific pathways involved in cell survival and metastasis .
- In vivo experiments revealed that administration of the compound at a dosage of 20 mg/kg significantly reduced tumor growth in mouse xenograft models initiated by cancer stem cells .
-
Mechanism of Action :
- The compound functions as a targeted covalent inhibitor, interacting with human transglutaminase 2 (hTG2), which is often overexpressed in various cancers. This interaction leads to the inhibition of epithelial–mesenchymal transition (EMT) transcription factors, thereby reducing metastatic potential .
- Docking studies suggest that the compound binds effectively to the hydrophobic pocket of hTG2, which is crucial for its biological activity .
Case Study 1: Human Squamous Cell Carcinoma
- Objective : To evaluate the efficacy of this compound in inhibiting cancer cell proliferation.
- Methodology : In vitro assays were conducted on human squamous cell carcinoma lines, measuring cell viability and proliferation rates.
- Findings : The compound significantly decreased cell viability at concentrations as low as 10 μM, with an IC50 value determined to be approximately 5 μM .
Case Study 2: Mouse Xenograft Model
- Objective : To assess the in vivo efficacy of the compound on tumor growth.
- Methodology : Mice were injected with cancer stem cells and treated with 20 mg/kg of the compound via intraperitoneal injection.
- Findings : Tumor growth was reduced by over 60% compared to control groups, indicating strong anticancer activity .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | Inhibition of hTG2 | 5 | Effective against squamous cell carcinoma |
| Tumor Growth Inhibition | Targeting EMT pathways | N/A | Significant reduction in xenograft tumors |
Q & A
Q. What are the recommended methods for synthesizing 1-(2-(dimethylamino)ethylamino)-3-phenylindole hydrochloride?
While direct synthetic routes for this compound are not explicitly detailed in the literature, analogous indole derivatives often employ reductive amination or nucleophilic substitution reactions. For example, tramadol hydrochloride synthesis (a structurally related compound) involves coupling aromatic amines with cyclohexanol derivatives under catalytic conditions . Key steps may include:
- Amine alkylation : Reacting 3-phenylindole with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃).
- Salt formation : Treating the free base with HCl to yield the hydrochloride salt.
Validation : Confirm product purity via HPLC and NMR spectroscopy .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
Physicochemical data (e.g., solubility, pH) are often absent for novel compounds. Recommended methodologies include:
- Solubility : Use the shake-flask method (saturate solvent, filter, quantify via UV-Vis spectroscopy).
- Stability : Conduct accelerated stability studies under varying temperatures and humidity (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What safety precautions are critical during experimental handling?
Based on analogous hydrochlorides (e.g., tramadol HCl):
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate hazardous waste and consult local regulations for HCl-containing compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Employ Design of Experiments (DOE) to evaluate variables:
- Catalyst loading : Screen Pd/C or Ni catalysts for coupling steps.
- Temperature/pH : Optimize for amine reactivity (e.g., pH 7–9 for nucleophilic substitution).
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) for solubility enhancement.
Case Study : For similar indole derivatives, yields improved from 45% to 72% by adjusting reaction time and solvent polarity .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or impurities. Mitigation approaches:
Q. How can computational modeling guide mechanistic studies of this compound’s interactions?
- Docking simulations : Predict binding affinities to targets (e.g., serotonin receptors) using Schrödinger Suite or AutoDock.
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
Example : Tramadol’s µ-opioid receptor binding was elucidated via molecular dynamics, guiding analog design .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
